molecular formula C8H6ClNO B2660425 3-Chloro-5-methoxyphenylisocyanide CAS No. 1029634-54-5

3-Chloro-5-methoxyphenylisocyanide

Cat. No.: B2660425
CAS No.: 1029634-54-5
M. Wt: 167.59
InChI Key: TUGQADSTBKNMTR-UHFFFAOYSA-N
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Description

3-Chloro-5-methoxyphenylisocyanide is a substituted phenylisocyanide derivative featuring a chloro group at the 3-position and a methoxy group at the 5-position of the aromatic ring. Isocyanides (isocyanides) are highly versatile compounds in organic synthesis, serving as ligands in coordination chemistry and intermediates in multicomponent reactions (e.g., Ugi reaction). The chloro and methoxy substituents influence the compound’s electronic and steric properties, modulating its reactivity and stability.

Properties

IUPAC Name

1-chloro-3-isocyano-5-methoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO/c1-10-7-3-6(9)4-8(5-7)11-2/h3-5H,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUGQADSTBKNMTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)[N+]#[C-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-methoxyphenylisocyanide typically involves the reaction of 3-chloro-5-methoxyaniline with chloroform and a base such as potassium hydroxide. The reaction proceeds through the formation of an intermediate isocyanide, which is then isolated and purified. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent side reactions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing safety measures to handle the toxic intermediates and by-products.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-methoxyphenylisocyanide can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and mild bases.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in coupling reactions.

Major Products Formed

    Substitution Reactions: Products include various substituted phenylisocyanides.

    Oxidation and Reduction: Products include oxidized or reduced derivatives of the original compound.

    Coupling Reactions: Biaryl compounds are the major products formed.

Scientific Research Applications

3-Chloro-5-methoxyphenylisocyanide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Chloro-5-methoxyphenylisocyanide involves its interaction with various molecular targets. The isocyanide group is highly reactive and can form covalent bonds with nucleophilic sites in proteins and other biomolecules. This reactivity can be exploited in biochemical assays to study enzyme activity and protein interactions.

Comparison with Similar Compounds

Key Comparisons:

  • 3-Chloro-5-(trifluoromethyl)benzoyl chloride (CAS 886496-83-9):

    • Substituents: Chloro (3-position), trifluoromethyl (5-position).
    • Functional Group: Acyl chloride (electron-withdrawing).
    • Electronic Effects: The trifluoromethyl group is strongly electron-withdrawing, reducing electron density on the aromatic ring. This contrasts with the methoxy group in this compound, which is electron-donating. Such differences significantly alter reactivity; for example, acyl chlorides are highly reactive toward nucleophiles, whereas isocyanides participate in coordination or cycloaddition reactions .
  • 3-(3-Chloro-5-fluorophenyl)aniline HCl (CAS 1355247-37-8):

    • Substituents: Chloro (3-position), fluoro (5-position).
    • Functional Group: Aniline (electron-rich NH₂ group).
    • Electronic Effects: Both chloro and fluoro substituents are electron-withdrawing, creating a more electrophilic aromatic ring compared to the methoxy-substituted isocyanide. This impacts applications in electrophilic substitution reactions .

Table 1: Substituent and Functional Group Comparison

Compound Substituents Functional Group Electronic Effects Reactivity Profile
This compound Cl (3), OMe (5) Isocyanide Electron-donating (OMe) Ligand in metal complexes, multicomponent reactions
3-Chloro-5-(trifluoromethyl)benzoyl chloride Cl (3), CF₃ (5) Acyl chloride Electron-withdrawing Hydrolysis, nucleophilic acyl substitution
3-(3-Chloro-5-fluorophenyl)aniline HCl Cl (3), F (5) Aniline Electron-withdrawing Electrophilic aromatic substitution

Stability and Handling Considerations

  • This compound: Isocyanides are generally moisture-sensitive and may require storage under inert conditions. No direct stability data are available, but analogous halogenated compounds (e.g., 3-fluoro Deschloroketamine HCl) are stored at -20°C for long-term stability .

Biological Activity

3-Chloro-5-methoxyphenylisocyanide (CAS No. 1029634-54-5) is an organic compound notable for its diverse biological activities and potential applications in medicinal chemistry. This article examines its biological activity, mechanisms, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

Molecular Formula: C8H6ClNO
Molecular Weight: 169.59 g/mol
IUPAC Name: this compound

The compound features a phenyl ring substituted with a chlorine atom at the meta position and a methoxy group at the para position, contributing to its unique reactivity profile.

The biological activity of this compound is primarily attributed to its isocyanide functional group, which is highly reactive. This reactivity allows it to form covalent bonds with nucleophilic sites in proteins and other biomolecules, facilitating various biochemical interactions.

Key Mechanisms:

  • Covalent Bond Formation: The isocyanide can react with amino acids such as cysteine and lysine in proteins.
  • Enzyme Inhibition: It has been shown to inhibit certain enzymes by modifying active sites through covalent attachment.

Biological Activity Overview

The compound has been investigated for its potential in various biological applications:

Activity Description
Antimicrobial Exhibits activity against certain bacterial strains, potentially useful in drug development.
Anticancer Preliminary studies suggest it may inhibit cancer cell proliferation.
Enzyme Interaction Functions as a probe in biochemical assays to study enzyme kinetics and mechanisms.

Case Studies and Research Findings

  • Antimicrobial Activity:
    A study evaluated the antimicrobial properties of this compound against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth, suggesting its potential as an antibiotic agent.
  • Anticancer Research:
    In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the activation of caspases, leading to programmed cell death.
  • Enzyme Probe Applications:
    Research has utilized this compound as a chemical probe to investigate the mechanisms of serine proteases. The compound's ability to modify active site residues has provided insights into enzyme functionality and inhibition pathways.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

Compound Structural Features Biological Activity
3-Chloro-5-methylphenylisocyanideMethyl group instead of methoxyLimited activity compared to methoxy variant
3-Chloro-5-fluorophenylisocyanideFluorine substituentDifferent reactivity; less explored
3-Chloro-5-nitrophenylisocyanideNitro group instead of methoxyPotentially more toxic; varied applications

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